2-(Pyridin-2-ylamino)propanenitrile
Description
2-(Pyridin-2-ylamino)propanenitrile is a nitrile-containing compound featuring a pyridine ring linked via an amino group to a propanenitrile backbone. The pyridin-2-ylamino moiety suggests hydrogen-bonding capabilities, which may influence solubility and biological interactions. Such compounds are often explored in medicinal chemistry due to their ability to modulate enzyme activity, as seen in related kinase inhibitors .
Properties
IUPAC Name |
2-(pyridin-2-ylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-7(6-9)11-8-4-2-3-5-10-8/h2-5,7H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNPEDFREYWPEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylamino)propanenitrile typically involves the reaction of 2-aminopyridine with acrylonitrile. The reaction is carried out under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours. After the reaction, the product is isolated by washing with organic solvents and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield while maintaining the reaction conditions described above.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-ylamino)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: 2-(Pyridin-2-ylamino)propanamine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-2-ylamino)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylamino)propanenitrile involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Inferred from structural similarity to piperazinyl derivatives.
Key Observations :
- Solubility: The presence of hydrophilic groups (e.g., piperazine in ) enhances water solubility, whereas methyl groups (as in ) may reduce polarity. The nitrile group in this compound likely confers moderate solubility, intermediate between esters and piperazinyl compounds.
- Boiling Points: Limited data, but 2-(1-Piperazinyl)pyridine’s boiling point (120–122°C) suggests volatility lower than typical nitriles due to hydrogen bonding .
Commercial and Industrial Relevance
- Pharmaceutical Intermediates : Analogs like 2-(1-Piperazinyl)pyridine and ethyl piperidine derivatives are used in drug synthesis (e.g., antipsychotics, antivirals) .
- Market Data : Propanenitrile derivatives are covered in industry databases, with updates reflecting their growing role in agrochemicals and pharmaceuticals .
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